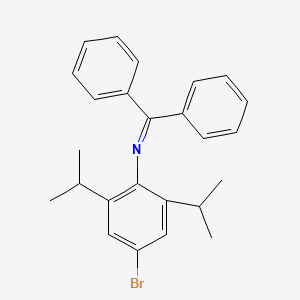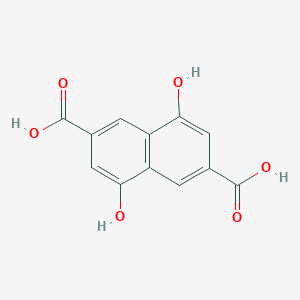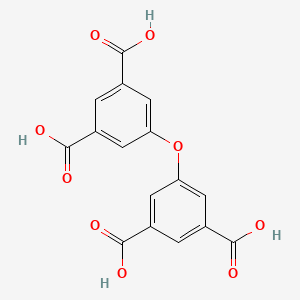![molecular formula C33H24O B8244316 4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8244316.png)
4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde
Descripción general
Descripción
4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde is a useful research compound. Its molecular formula is C33H24O and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical and Electronic Properties
Deep-Blue Emission in OLEDs : Minor structural modifications of 4,4′‐bis(1,2,2‐triphenylvinyl)biphenyl derivatives lead to control of the π‐conjugation length, resulting in deep‐blue emissions. This property is utilized in organic light‐emitting diodes (OLEDs), offering novel approaches for deep-blue aggregation‐induced emission (AIE) luminogens (Huang et al., 2013).
Fluorescence Probes for Biological Systems : The fluorescence probe DBTC, derived from structural modifications of this compound, displays intramolecular charge transfer and aggregation-induced emission enhancement. It shows high selectivity towards homocysteine, indicating potential for research in biological systems (Chu et al., 2019).
Aggregation-Induced Emission (AIE) : The aggregation of 5-(4-(1,2,2-triphenylvinyl)phenyl)thiophene-2-carbaldehyde (P4 TA) significantly influences its structure and fluorescent properties. This behavior provides insights into the AIE phenomenon, which is critical for understanding and developing new photonic materials (Duan et al., 2017).
Photophysical Properties
Luminescence and Molecular Packing : Studies on derivatives of this compound demonstrate how molecular packing and the nature of functional groups affect their photophysical properties. Such insights are crucial for developing materials for optoelectronics and light-emitting applications (Xu & Yu, 2011).
Blue Electroluminescence and Mechanochromism : N-substituted tetraphenylethene-based benzimidazoles, incorporating structural elements of this compound, exhibit properties like blue electroluminescence and mechanochromism. These properties are significant for applications in electroluminescent devices and sensors (Zhang et al., 2018).
Applications in Solar Cells
- Dye-Sensitized Solar Cells (DSSC) : Derivatives of this compound, exhibiting aggregation-induced emission enhancement, have been used in DSSC applications, showing potential for developing efficient solar energy-harvesting materials (Raju et al., 2019).
Propiedades
IUPAC Name |
4-[4-(1,2,2-triphenylethenyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O/c34-24-25-16-18-26(19-17-25)27-20-22-31(23-21-27)33(30-14-8-3-9-15-30)32(28-10-4-1-5-11-28)29-12-6-2-7-13-29/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWSJSCBOQRFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3''''-Dihydroxy-2',2'',2''',5',5'',5'''-hexamethyl-[1,1':4',1'':4'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarboxylic acid](/img/structure/B8244239.png)
![5'-Amino-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8244240.png)

![2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole](/img/structure/B8244249.png)
![[1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid](/img/structure/B8244262.png)







![Aceticacid4-[3-(3-fluoro-phenyl)-5,5-dimethyl-4-oxo-4,5-dihydro-furan-2-yl]-benzenesulfonylmethylester](/img/structure/B8244321.png)
